5-bromo-3-(propylsulfamoyl)-1H-indole-2-carboxamide
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Overview
Description
5-Bromo-3-(propylsulfamoyl)-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties
Preparation Methods
The synthesis of 5-bromo-3-(propylsulfamoyl)-1H-indole-2-carboxamide involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions . The specific synthetic route for this compound would involve the introduction of the bromine and propylsulfamoyl groups at the appropriate positions on the indole ring. Industrial production methods would likely involve optimizing these reactions for scale, ensuring high yield and purity.
Chemical Reactions Analysis
5-Bromo-3-(propylsulfamoyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its indole structure makes it a candidate for studying biological processes and interactions.
Industry: It can be used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-3-(propylsulfamoyl)-1H-indole-2-carboxamide would depend on its specific interactions with biological targets. Indole derivatives often interact with enzymes, receptors, and other proteins, affecting various cellular pathways . The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar compounds to 5-bromo-3-(propylsulfamoyl)-1H-indole-2-carboxamide include other indole derivatives with different substituents. For example:
5-Bromo-3-methoxysalicylidene-2-furfurylamine: This compound has a methoxy group instead of a propylsulfamoyl group.
3-Nitrosalicylidene-2-furfurylamine: This compound has a nitro group instead of a bromine atom. The uniqueness of this compound lies in its specific substituents, which can confer different chemical and biological properties compared to other indole derivatives.
Properties
CAS No. |
918494-78-7 |
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Molecular Formula |
C12H14BrN3O3S |
Molecular Weight |
360.23 g/mol |
IUPAC Name |
5-bromo-3-(propylsulfamoyl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C12H14BrN3O3S/c1-2-5-15-20(18,19)11-8-6-7(13)3-4-9(8)16-10(11)12(14)17/h3-4,6,15-16H,2,5H2,1H3,(H2,14,17) |
InChI Key |
TYWVHGZFRKBXHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(NC2=C1C=C(C=C2)Br)C(=O)N |
Origin of Product |
United States |
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